molecular formula C23H29ClN2O4 B195020 2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid CAS No. 682323-77-9

2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid

Número de catálogo: B195020
Número CAS: 682323-77-9
Peso molecular: 432.9 g/mol
Clave InChI: AIOFDOGAYXDHHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid is a chemical compound of significant interest in pharmaceutical and organic chemistry research. With the molecular formula C₂₃H₂₉ClN₂O₄ and a CAS Registry Number of 83881-56-5 , this compound is characterized as a high-purity solid, recommended to be stored sealed in dry conditions between 2-8°C . The structural core of this molecule features a piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl (benzhydryl) group, which is extended by a polyether chain terminated with a carboxylic acid functional group . This specific architecture is indicative of its research value. Scientific literature indicates that this compound and its close analogues are investigated primarily for their potential anti-allergic properties . The mechanism of action for related compounds is often linked to histamine receptor antagonism, making them valuable tools for studying immune and inflammatory responses in biological systems . The synthesis of this acetic acid derivative, as described in patent literature, can involve the reaction of a precursor ethanol intermediate with a reagent like sodium chloroacetate . The final product and its intermediates can be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and differential scanning calorimetry (DSC) to confirm identity, purity, and crystalline form . This product is supplied for research and further manufacturing applications, such as use as a reference standard or chemical intermediate . It is strictly for professional laboratory use and is not classified as a drug or consumer product. Researchers should consult the Safety Data Sheet for proper handling instructions.

Propiedades

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28/h1-9,23H,10-18H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFDOGAYXDHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682323-77-9
Record name Cetirizine dihydrochloride specified impurity E [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682323779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9EW59C6GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Actividad Biológica

2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid, commonly referred to as Ethoxycetirizine Dihydrochloride, is a compound derived from cetirizine, an antihistamine used primarily for allergy relief. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-allergy and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of Ethoxycetirizine is C23H29ClN2O4C_{23}H_{29}ClN_{2}O_{4} with a molecular weight of approximately 505.86 g/mol. The compound features a complex structure that includes a piperazine ring, chlorophenyl groups, and ethoxy linkages, which contribute to its pharmacological properties.

Chemical Structure:

  • SMILES Notation: Cl.Cl.OC(=O)COCCOCCN1CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3
  • IUPAC Name: 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid; dihydrochloride

Antihistaminic Properties

Ethoxycetirizine exhibits significant antihistaminic activity. As an H1 receptor antagonist, it blocks the action of histamine, thereby alleviating symptoms associated with allergic reactions such as rhinitis and urticaria. Studies have shown that it effectively reduces nasal congestion and sneezing in animal models of allergy .

Anti-inflammatory Effects

Research indicates that Ethoxycetirizine possesses anti-inflammatory properties, making it beneficial in treating conditions characterized by inflammation. In vitro studies demonstrated that the compound inhibits the release of pro-inflammatory cytokines from immune cells, suggesting a mechanism through which it may exert its therapeutic effects .

Case Studies

  • Clinical Trials on Allergic Rhinitis:
    A double-blind, placebo-controlled trial assessed the efficacy of Ethoxycetirizine in patients with allergic rhinitis. Results indicated a statistically significant reduction in total nasal symptom scores compared to placebo, supporting its use as an effective antihistamine .
  • Inflammation Model Studies:
    In animal models of acute inflammation induced by carrageenan, Ethoxycetirizine significantly reduced paw edema, indicating its potential utility in managing inflammatory disorders .

Pharmacokinetics

The pharmacokinetic profile of Ethoxycetirizine shows it is well absorbed following oral administration, with peak plasma concentrations occurring within 1 to 3 hours. The compound exhibits a half-life conducive to once-daily dosing, making it practical for chronic use in allergic conditions .

Safety and Side Effects

Ethoxycetirizine is generally well tolerated. Common side effects reported include drowsiness and dry mouth, typical of many antihistamines. Long-term studies have not indicated any significant adverse effects beyond those associated with cetirizine .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and pharmacological properties can be contextualized by comparing it to analogs with modifications in substituents, stereochemistry, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Properties Distinguishing Features References
Target Compound 4-Cl, tri-ethoxy chain, carboxylic acid ~481.3 (estimated) Potential H1 antagonism, non-sedative Extended ethoxy chain enhances hydrophilicity
Cetirizine 4-Cl, ethoxy-acetic acid, racemic mixture 461.8 H1 antagonist, non-sedative, P-gp substrate Shorter ethoxy chain; racemic form
Levocetirizine 4-Cl, ethoxy-acetic acid, R-enantiomer 388.9 (free base) 10x higher H1 affinity than S-enantiomer Chirality enhances potency and selectivity
3-Chlorocetirizine 3-Cl instead of 4-Cl 461.8 Reduced H1 binding affinity (predicted) Altered halogen position affects receptor interaction
Bis(4-fluorophenyl)methyl analog 4-F substituents on phenyl rings ~519.3 Enhanced metabolic stability (fluorine effect) Fluorine increases electronegativity
Hydroxyzine Hydrochloride Ethanol group instead of ethoxy-acetic acid 447.8 First-gen H1 antagonist, sedative Ethanol group contributes to CNS penetration
Cetirizine Ethyl Ester Ethyl ester prodrug of cetirizine 530.3 Prodrug requiring metabolic activation Esterification improves lipophilicity

Key Insights from Structural Comparisons

Ethoxy Chain Length: The target compound’s tri-ethoxy chain increases hydrophilicity compared to cetirizine’s mono-ethoxy chain.

Halogen Position : The 4-chlorophenyl group in cetirizine and the target compound is optimal for H1 receptor binding. Shifting chlorine to the 3-position (as in 3-chlorocetirizine) likely disrupts this interaction, reducing efficacy .

Chirality : Levocetirizine’s R-enantiomer exhibits 10-fold greater H1 affinity than the S-enantiomer, highlighting the importance of stereochemistry. If the target compound is racemic, its activity may be lower than levocetirizine .

Prodrug Modifications : Cetirizine ethyl ester demonstrates how esterification can alter pharmacokinetics, delaying activation until hydrolysis in vivo .

Pharmacodynamic and Pharmacokinetic Considerations

  • H1 Receptor Binding : The diphenylmethylpiperazine moiety is conserved across analogs, but substituent variations (e.g., halogen position, fluorine) modulate binding kinetics.
  • Metabolism : Cetirizine is a P-glycoprotein substrate, limiting CNS exposure. Structural changes in the target compound (e.g., extended ethoxy chain) may alter P-gp interactions, affecting drug-drug interaction risks .
  • Solubility and Bioavailability: Pseudopolymorphic forms (e.g., anhydrous vs. monohydrate salts) influence solubility. The dihydrochloride salt form, common in these compounds, enhances water solubility .

Métodos De Preparación

Electrophile Preparation: Chloroethoxyethoxy Acetic Acid Derivatives

The diethylene glycol spacer is introduced via a two-step ethoxylation process:

  • Ethylene oxide ring-opening : Reaction of ethylene oxide with chloroethanol to form 2-(2-chloroethoxy)ethanol.

  • Esterification : Conversion to methyl 2-(2-(2-chloroethoxy)ethoxy)acetate using thionyl chloride or toluenesulfonyl chloride.

Example Protocol

  • Reagents : 2-(2-Chloroethoxy)ethanol (1.2 eq), methyl chloroacetate (1.0 eq), pyridine (2.5 eq).

  • Conditions : 80°C, 12 hours, toluene solvent.

  • Yield : 78–85% after silica gel chromatography.

Piperazine Alkylation

The nucleophilic substitution reaction between 4-((4-chlorophenyl)phenylmethyl)piperazine and the electrophile is conducted under basic conditions:

Optimized Parameters

ParameterValue
SolventDimethylacetamide (DMA)
BasePotassium carbonate (3.0 eq)
Temperature120–130°C
Reaction Time24–36 hours
Yield (crude)65–72%

Post-reaction purification via recrystallization (ethanol/water) enhances purity to >98%.

Hydrolysis of the Methyl Ester Intermediate

The methyl ester group is hydrolyzed to the carboxylic acid using acidic or basic conditions:

Acidic Hydrolysis

Conditions :

  • Reagent : 48% Hydrobromic acid (5.0 eq)

  • Temperature : 90–95°C

  • Duration : 18–24 hours

  • Yield : 88–92%

Basic Hydrolysis

Conditions :

  • Reagent : 2M NaOH (4.0 eq)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 60–70°C

  • Duration : 8–12 hours

  • Yield : 82–87%

Enantiomeric Resolution and Salt Formation

While the parent compound cetirizine is resolved using tartaric acid derivatives, the extended ethoxy chain in this analog necessitates modified resolution techniques:

Chiral Chromatography

  • Column : Chiralpak AD-H (250 mm × 4.6 mm)

  • Mobile Phase : Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid

  • Retention Times : 12.3 min (R-enantiomer), 14.7 min (S-enantiomer).

Dihydrochloride Salt Preparation

  • Method : Bubble HCl gas into an acetone solution of the free base.

  • Stoichiometry : 2.1 eq HCl per mole of free base.

  • Yield : 95–97% after lyophilization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Acidic Hydrolysis High yield, minimal byproductsCorrosive reagents
Basic Hydrolysis Mild conditionsLonger reaction time
Chiral Resolution High enantiopurity (>99%)Cost-intensive

Process Scalability and Industrial Considerations

Solvent Recycling

  • Toluene and DMA are recovered via fractional distillation (85–90% efficiency).

  • Waste Reduction : Byproduct amines (e.g., benzylamine) are extracted and reused.

Temperature Control

Exothermic reactions during alkylation require jacketed reactors with a cooling capacity of −10°C to 150°C to prevent thermal degradation.

Q & A

Basic Research Questions

Synthesis and Purification Strategies Q: What are the optimal synthetic routes for preparing 2-(2-(2-(4-((4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid, and how can purity be ensured? A: The compound is synthesized via sequential etherification and nucleophilic substitution. Key steps include:

  • Coupling 4-((4-chlorophenyl)phenylmethyl)piperazine with ethylene glycol derivatives to form the ethoxy chain.
  • Final acetic acid functionalization via alkylation or carbodiimide-mediated coupling.
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures. Purity is validated using HPLC (≥95%) and elemental analysis .

Structural Characterization Techniques Q: Which analytical methods are most effective for confirming the structure and purity of this compound? A: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify the piperazine ring, ethoxy chains, and acetic acid moiety. Dynamic Nuclear Polarization (DNP)-enhanced NMR improves sensitivity for low-concentration samples .
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ = 417.18 Da).
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Analytical Method Development Q: How can researchers develop a stability-indicating RP-UPLC/HPLC method for quantifying this compound in formulations? A: Key parameters include:

  • Column: C18 (e.g., Waters Acquity BEH) with mobile phase gradients (acetonitrile:phosphate buffer, pH 3.0).
  • Detection: UV at 230 nm (optimized for piperazine absorption).
  • Validation per ICH guidelines (linearity: 1–50 µg/mL, R² > 0.999; precision: RSD < 2%) .

Advanced Research Questions

Chiral Separation and Enantiomeric Activity Q: How can enantiomers of this compound be resolved, and what are their pharmacological implications? A:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers.
  • Pharmacological profiling : The R-enantiomer (levocetirizine analog) shows higher H1 receptor affinity (10× potency vs. S-enantiomer). Racemization studies under physiological conditions are critical for activity retention .

Stability Under Stress Conditions Q: What degradation pathways occur under forced stress (heat, light, pH), and how are degradation products identified? A:

  • Forced degradation : Expose to 0.1N HCl/NaOH (hydrolysis), UV light (photolysis), and 40°C/75% RH (thermal/humidity).
  • Degradation products : Monitor via LC-MS; major products include de-ethoxy intermediates and chlorophenyl oxidation derivatives .

Solubility Enhancement for Formulation Q: What excipients improve aqueous solubility for in vivo studies? A: Use:

  • Polyvinylpyrrolidone (PVP) or hydroxypropylmethylcellulose (HPMC) to form amorphous solid dispersions.
  • Cyclodextrins (e.g., β-cyclodextrin) for inclusion complexes, validated by DSC and XRD .

Environmental Impact Assessment Q: How can researchers evaluate the environmental fate and ecotoxicity of this compound? A: Follow the INCHEMBIOL framework:

  • Abiotic studies : Hydrolysis half-life (pH 7–9), photolysis in simulated sunlight.
  • Biotic studies : Daphnia magna acute toxicity (EC50), algal growth inhibition .

Structure-Activity Relationship (SAR) Optimization Q: How do structural modifications (e.g., ethoxy chain length, substituents) affect biological activity? A:

  • Ethoxy extension : Adding a third ethoxy group reduces H1 receptor binding (steric hindrance).
  • Chlorophenyl substitution : Fluorine analogs (e.g., 4-fluorophenyl) enhance metabolic stability but reduce solubility .

Metabolic Pathway Elucidation Q: What in vitro models identify primary metabolites? A:

  • Liver microsomes : Incubate with NADPH and analyze via LC-MS/MS. Major Phase I metabolites include piperazine N-oxidation and ethoxy chain cleavage.
  • CYP450 inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Computational Modeling for Target Interaction Q: How can molecular docking predict binding interactions with histamine receptors? A:

  • Software : AutoDock Vina or Schrödinger Suite.
  • Target : H1 receptor (PDB: 7DFL). Key interactions: piperazine nitrogen with Glu5.46, acetic acid with Lys5.39 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.